4-Chloro-2',4'-dinitro-2-methyldiphenylamine
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Overview
Description
4-Chloro-2’,4’-dinitro-2-methyldiphenylamine is an organic compound with the molecular formula C13H10ClN3O4 and a molecular weight of 307.695 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, two nitro groups, and a methyl group attached to a diphenylamine backbone. It is often used in early discovery research due to its rare and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’,4’-dinitro-2-methyldiphenylamine typically involves the nitration of 4-chloro-2-methyldiphenylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring .
Industrial Production Methods
the principles of nitration and subsequent purification steps, such as recrystallization, would be applicable for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2’,4’-dinitro-2-methyldiphenylamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted diphenylamines with various functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-2’,4’-dinitro-2-methyldiphenylamine is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and in studies of nitration and substitution reactions.
Biology: Potential use in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2’,4’-dinitro-2-methyldiphenylamine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the chloro and methyl groups can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2’,4’-dinitro-4-methyldiphenylamine
- 4-Chloro-2,2’-dibromo-N-ethyldiphenylamine
- 4-Chloro-2’,6’-dinitro-4’-methylbenzanilide
- N-(2-Chloro-4-nitrophenyl)-2-methyl-3,5-dinitrobenzamide
- 2,6-Dinitro-3’-hydroxy-4-methyldiphenylamine
Uniqueness
The presence of both chloro and nitro groups on the diphenylamine backbone allows for diverse chemical transformations and interactions, making it a valuable compound in research .
Properties
CAS No. |
75116-63-1 |
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Molecular Formula |
C13H10ClN3O4 |
Molecular Weight |
307.69 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H10ClN3O4/c1-8-6-9(14)2-4-11(8)15-12-5-3-10(16(18)19)7-13(12)17(20)21/h2-7,15H,1H3 |
InChI Key |
MHCCYLHDCFMCJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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